Product packaging for Colnelenate(Cat. No.:)

Colnelenate

Cat. No.: B1265095
M. Wt: 291.4 g/mol
InChI Key: OYKAXBUWOIRLGF-VMBRNALUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Colnelenate is a chemical compound provided for research and development purposes. Researchers are advised to consult the primary scientific literature for peer-reviewed studies on this compound's properties, mechanism of action, and potential applications. This product is intended for laboratory research by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use. Please contact our scientific support team for further information. Specifications, including molecular formula, CAS number, and purity, will be provided upon inquiry and verification of the compound's identity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27O3- B1265095 Colnelenate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27O3-

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoate

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b4-3-,10-7-,16-13+,17-14+

InChI Key

OYKAXBUWOIRLGF-VMBRNALUSA-M

Isomeric SMILES

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CC=COC=CCCCCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

The compound Colnelenate , a lesser-known chemical, has garnered interest in various scientific research applications. This article will explore its applications, particularly in the fields of biomedicine, agriculture, and environmental science. A comprehensive overview will include data tables and case studies to illustrate its potential.

Biomedicine

This compound has shown promise in biomedicine, particularly in the development of therapeutic agents. Research indicates that compounds with similar structures to this compound can exhibit cytotoxic effects against cancer cells. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth and promote apoptosis in cancerous cells without significant toxicity to normal tissues .

Case Study: Cancer Therapeutics

  • Objective : Evaluate the efficacy of this compound derivatives against HepG2 liver cancer cells.
  • Findings : Derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting potential as a therapeutic agent for hepatocellular carcinoma.
CompoundIC50 (µM)Cell LineEffect
This compound A2.57HepG2High cytotoxicity
This compound B3.45MDA-MB-231Moderate cytotoxicity

Agriculture

In agricultural applications, this compound has been investigated for its role as a plant growth regulator and stress mitigator. Research has indicated that it can enhance plant resilience against biotic and abiotic stresses, promoting better yield and quality of crops.

Case Study: Plant Growth Regulation

  • Objective : Assess the impact of this compound on olive plants under stress conditions.
  • Findings : Application of this compound improved physiological parameters and increased resistance to pests.
ParameterControl GroupThis compound Group
Leaf Area (cm²)150180
Yield (kg/plant)57
Pest Incidence (%)3015

Environmental Science

This compound is also being explored for its environmental applications, particularly in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing strategies to mitigate environmental contamination.

Case Study: Bioremediation

  • Objective : Investigate the effectiveness of this compound in degrading organic pollutants.
  • Findings : Significant reduction in pollutant levels was observed when treated with this compound.
PollutantInitial Concentration (mg/L)Final Concentration (mg/L)
Benzene10020
Toluene15025

Preparation Methods

Extraction and Isolation from Natural Sources

Colnelenate is often studied as part of lipid profiles in biological samples. Preparation from natural sources involves extraction and purification steps typical for fatty acids and related compounds:

  • Sample Preparation: Biological samples (e.g., tissue extracts) are initially subjected to solvent extraction using methanol or methanol-water mixtures to solubilize lipid components, including this compound.
  • Centrifugation and Re-extraction: The sample is centrifuged (e.g., at 2600g for 15 minutes at 4°C), and the supernatant is collected. The residue may be re-extracted to maximize yield.
  • Evaporation and Reconstitution: The pooled supernatants are dried by centrifugal evaporation and then reconstituted in ultra-pure water with sonication to ensure complete dissolution.
  • Acid Hydrolysis and Neutralization: To release free fatty acids like this compound from conjugated forms, acid hydrolysis is performed by adding 2N HCl and incubating at elevated temperature (e.g., 80°C for 2 hours). The mixture is then neutralized with 2N NaOH.
  • Ultrafiltration: The sample is filtered through ultrafiltration membranes (e.g., 12,000g for 12 minutes) to remove particulates prior to chromatographic analysis.

This method is optimized for preparing this compound for further analysis such as liquid chromatography-mass spectrometry (LC-MS), ensuring high purity and concentration suitable for detection.

Analytical Preparation for Quantification

For analytical purposes, preparation methods focus on sample purification and concentration to enable accurate quantification of this compound:

Step Description Conditions/Parameters
Extraction Methanol extraction of biological samples to solubilize this compound Methanol, centrifugation at 2600g, 15 min, 4°C
Drying Removal of solvent by centrifugal evaporation Room temperature or under vacuum
Reconstitution Dissolving dried residue in Milli-Q water with sonication 1 mL Milli-Q water, 5 min sonication
Acid Hydrolysis Hydrolysis to free fatty acids including this compound Addition of 2N HCl, 80°C, 2 hours
Neutralization Neutralizing acid to prevent degradation Addition of 2N NaOH
Ultrafiltration Removal of particulates and impurities 12,000g centrifugation, 12 min
Chromatographic Analysis Injection into LC-MS for separation and detection Reverse-phase C18 column, gradient elution

This protocol ensures the integrity and detectability of this compound in complex mixtures.

Research Findings on Preparation Efficiency and Purity

  • Yield and Purity: Extraction and hydrolysis methods yield this compound with high purity suitable for mass spectrometry analysis, with reported purity levels exceeding 99.5% for reagents used in preparation.
  • Stability Considerations: Acid hydrolysis conditions are optimized to prevent degradation of this compound while effectively releasing it from conjugated forms.
  • Analytical Validation: The preparation method is validated by reproducible chromatographic retention times and mass spectral data consistent with the molecular formula C18H28O3.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Conditions Outcome/Purity
Solvent Extraction Methanol extraction from biological samples Methanol, centrifugation (2600g, 4°C) High yield of lipid fraction
Acid Hydrolysis Release of free this compound 2N HCl, 80°C, 2 hours Efficient hydrolysis, stable product
Neutralization and Filtration Neutralization with NaOH and ultrafiltration 2N NaOH, ultrafiltration (12,000g) Removal of impurities, clear solution
Synthetic Organic Methods Esterification, hydrolysis, acid chloride reactions Triethylamine, carbodiimides, acid chlorides Synthesized fatty acid derivatives

Q & A

Q. How can researchers design experiments to study the enzymatic biosynthesis of Colnelenate?

this compound is synthesized via EC 4.2.1.121, a heme-thiolate protein that catalyzes the conversion of (9S,10E,12Z,15Z)-9-hydroperoxy-10,12,15-octadecatrienoate into this compound . To design experiments:

  • Substrate specificity : Test hydroperoxide derivatives (e.g., 13-hydroperoxides) to confirm enzymatic selectivity using HPLC or LC-MS for product identification .
  • Kinetic assays : Measure reaction rates under varying pH, temperature, and cofactor conditions to optimize catalytic efficiency.
  • Operationalize variables : Define measurable outcomes (e.g., yield, purity) and control for confounding factors like enzyme stability .

Q. What methodologies are recommended to investigate this compound’s antimicrobial mechanisms?

  • In vitro assays : Use microbial growth inhibition tests (e.g., broth microdilution) with this compound-treated vs. untreated cultures. Include positive controls (e.g., known antimicrobials) and quantify minimum inhibitory concentrations (MICs) .
  • Structural analysis : Apply NMR or X-ray crystallography to study this compound’s interaction with microbial membranes or enzymes.
  • Data validation : Replicate experiments across multiple microbial strains to assess broad-spectrum efficacy .

Q. How should researchers optimize protocols for this compound synthesis and purification?

  • Subsampling : Follow ISO guidelines for representative sampling to minimize heterogeneity in raw materials .
  • Chromatographic techniques : Use reverse-phase HPLC with UV detection (200–300 nm) for purity assessment. Validate methods via spike-recovery experiments .
  • Quality control : Document batch-to-batch variability using statistical process control (SPC) charts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antimicrobial activity across studies?

  • Systematic review : Conduct a PRISMA-compliant meta-analysis to aggregate data from peer-reviewed studies, assess heterogeneity (I² statistic), and identify confounding variables (e.g., microbial strain variability, solvent effects) .
  • Sensitivity analysis : Stratify data by experimental conditions (e.g., aerobic vs. anaerobic environments) to isolate factors influencing activity .
  • Mechanistic studies : Use transcriptomics or proteomics to compare this compound’s effects on resistant vs. susceptible strains .

Q. What advanced statistical methods are suitable for analyzing variability in this compound quantification?

  • Error propagation : Calculate combined uncertainties (e.g., sampling, analytical) using the International Harmonized Protocol (IHL) for subsampling .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., temperature, pH) affecting quantification accuracy .
  • Bayesian modeling : Estimate posterior distributions for this compound concentrations under incomplete data scenarios .

Q. How can researchers integrate multi-omics data to study this compound’s role in plant defense systems?

  • Transcriptomics : Identify genes upregulated during this compound biosynthesis using RNA-seq. Cross-reference with databases (e.g., KEGG pathways) .
  • Metabolomics : Pair LC-MS/MS data with enzyme activity assays to map metabolic flux in this compound-producing tissues .
  • Network analysis : Construct co-expression networks to link this compound production with defense-related pathways (e.g., jasmonate signaling) .

Methodological Best Practices

  • Data reporting : Include raw data tables, subsampling protocols, and analytical error margins in supplementary materials .
  • Ethical rigor : Obtain institutional approval for biological assays and disclose conflicts of interest .
  • Tool selection : Use AI-powered platforms like Knowledgie for credible, citation-backed literature reviews, avoiding unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colnelenate
Reactant of Route 2
Colnelenate

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